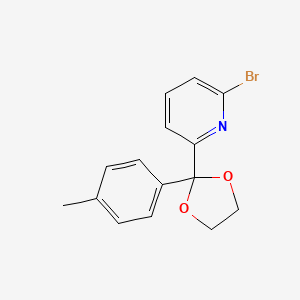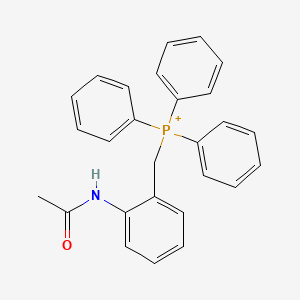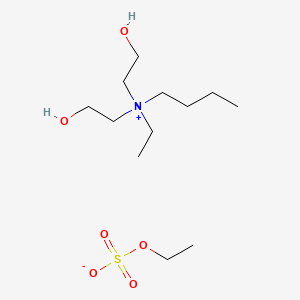
Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate typically involves the reaction of butylamine, ethylamine, and ethylene oxide in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through various techniques such as distillation and crystallization to achieve the desired purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Applications De Recherche Scientifique
Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and processes.
Biology: The compound is utilized in biological research for cell culture and as a component in various biological assays.
Industry: The compound is used in the production of personal care products, detergents, and other industrial formulations due to its surfactant properties.
Mécanisme D'action
The mechanism of action of Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers and alter membrane permeability. It can also interact with various molecular targets, including enzymes and receptors, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with surfactant properties.
Benzalkonium chloride: A widely used disinfectant and antiseptic with similar chemical structure and properties.
Tetrabutylammonium bromide: A quaternary ammonium salt used in various chemical reactions and processes.
Uniqueness
Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate is unique due to its specific combination of butyl, ethyl, and hydroxyethyl groups, which confer distinct surfactant properties and reactivity. This makes it particularly useful in applications where other quaternary ammonium compounds may not be as effective.
Propriétés
Numéro CAS |
94213-19-1 |
|---|---|
Formule moléculaire |
C12H29NO6S |
Poids moléculaire |
315.43 g/mol |
Nom IUPAC |
butyl-ethyl-bis(2-hydroxyethyl)azanium;ethyl sulfate |
InChI |
InChI=1S/C10H24NO2.C2H6O4S/c1-3-5-6-11(4-2,7-9-12)8-10-13;1-2-6-7(3,4)5/h12-13H,3-10H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clé InChI |
JDUMFALSUWSKMH-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+](CC)(CCO)CCO.CCOS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



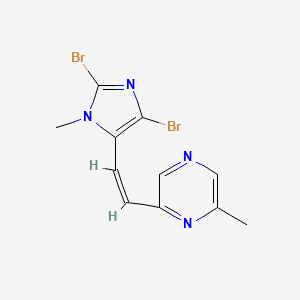
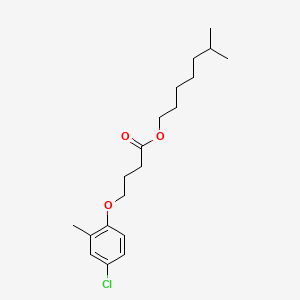

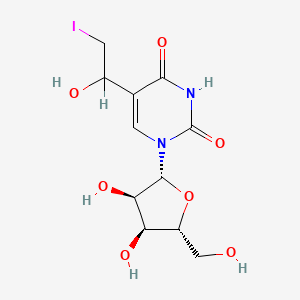
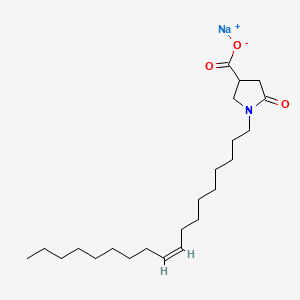

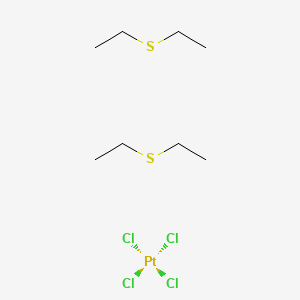
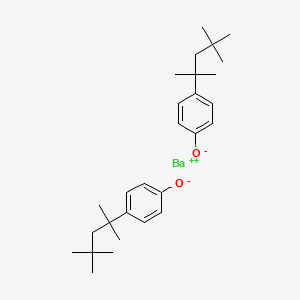
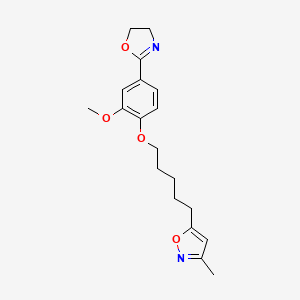
![1-Chloro-3-[3-(2,3-dibromopropoxy)-2-hydroxypropoxy]propan-2-OL](/img/structure/B12670845.png)

